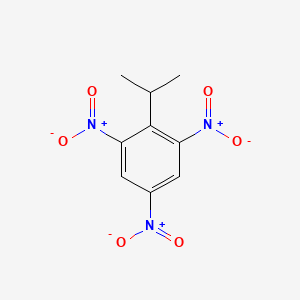
1,3,5-Trinitro-2-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trinitro-2-(propan-2-yl)benzene: is a highly explosive aromatic compound. It is one of the isomers of trinitrobenzene, characterized by the presence of three nitro groups (-NO2) attached to a benzene ring along with an isopropyl group (-CH(CH3)2). This compound is known for its pale yellow solid appearance and high explosive potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitro-2-(propan-2-yl)benzene can be synthesized through the nitration of m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . Another method involves the decarboxylation of 2,4,6-trinitrobenzoic acid .
Industrial Production Methods: In industrial settings, the compound is typically produced by nitrating m-dinitrobenzene under controlled conditions to ensure safety and maximize yield. The process involves the careful addition of nitric acid to m-dinitrobenzene, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trinitro-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: It forms charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Electron-rich arenes such as phenols or anilines are used under mild conditions to form charge-transfer complexes.
Major Products:
Reduction: 1,3,5-Triaminobenzene
Substitution: Charge-transfer complexes with electron-rich arenes
Aplicaciones Científicas De Investigación
1,3,5-Trinitro-2-(propan-2-yl)benzene has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trinitro-2-(propan-2-yl)benzene involves the interaction of its nitro groups with molecular targets. The nitro groups are highly electron-withdrawing, making the compound highly reactive. Upon detonation, the compound undergoes rapid decomposition, releasing a large amount of energy. The molecular targets and pathways involved include the formation of free radicals and the subsequent chain reactions that lead to the explosive decomposition of the compound .
Comparación Con Compuestos Similares
1,3,5-Trinitrobenzene: Similar in structure but lacks the isopropyl group, making it less bulky and slightly different in reactivity.
2,4,6-Trinitrotoluene (TNT): Another explosive compound with a methyl group instead of an isopropyl group, widely used in military applications.
Uniqueness: 1,3,5-Trinitro-2-(propan-2-yl)benzene is unique due to the presence of the isopropyl group, which influences its physical properties and reactivity. This structural difference makes it more suitable for specific applications where bulkier substituents are advantageous .
Propiedades
Número CAS |
56140-46-6 |
|---|---|
Fórmula molecular |
C9H9N3O6 |
Peso molecular |
255.18 g/mol |
Nombre IUPAC |
1,3,5-trinitro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9N3O6/c1-5(2)9-7(11(15)16)3-6(10(13)14)4-8(9)12(17)18/h3-5H,1-2H3 |
Clave InChI |
FZYUWMUGJLVKGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


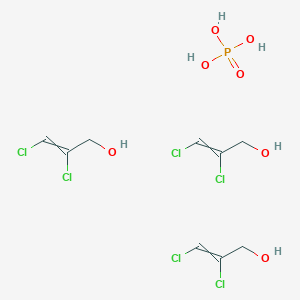
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

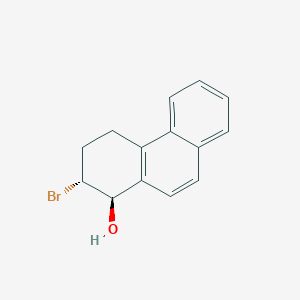
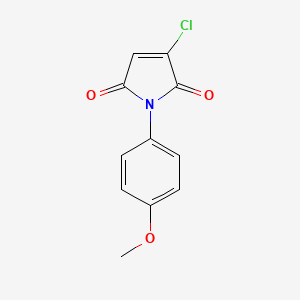
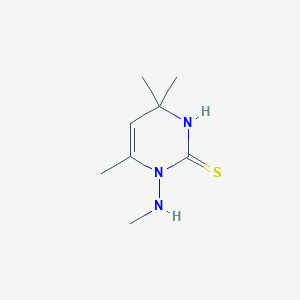

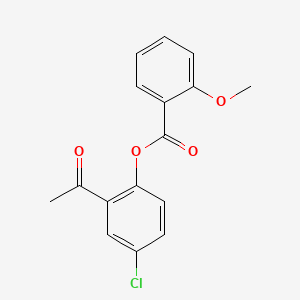
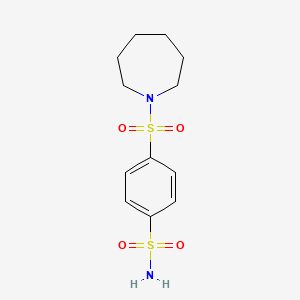

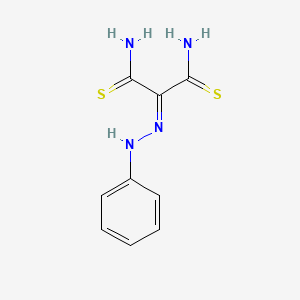
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)

